molecular formula C19H21N3O3S2 B6582931 N-(4-ethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252889-39-6

N-(4-ethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6582931
CAS No.: 1252889-39-6
M. Wt: 403.5 g/mol
InChI Key: STNOTSBISDVTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidinone core substituted with a propyl group at position 3 and a sulfanyl-acetamide moiety linked to a 4-ethoxyphenyl group. The thieno[3,2-d]pyrimidinone scaffold is notable for its planar heterocyclic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-3-10-22-18(24)17-15(9-11-26-17)21-19(22)27-12-16(23)20-13-5-7-14(8-6-13)25-4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNOTSBISDVTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has a molecular formula of C20H23N3O2S2 and a molecular weight of 401.54 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is significant for its diverse biological activities.

Synthesis Pathways:
The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Introduction of the propyl group and acetamide moiety.
  • Final purification using techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and structure.

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . The compound inhibits EZH2 activity, which is crucial in regulating histone methylation pathways associated with gene expression and cellular proliferation.

Biochemical Pathways:
Inhibition of EZH2 leads to:

  • Altered histone methylation patterns.
  • Induction of tumor suppressor gene expression.

Anticancer Properties

Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates remarkable antitumor activity against various cancer cell lines:

Cell Line IC50 Value (µM)
SU-DHL-610
WSU-DLCL-212
K56215

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an effective anticancer agent.

Other Biological Activities

In addition to its anticancer effects, this compound may exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cells (IC50 values ranging from 5 to 20 µM) .
  • Mechanistic Insights : Research has elucidated the mechanism by which this compound affects EZH2 activity and subsequent gene expression changes that contribute to its antitumor properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Thieno[3,2-d]pyrimidinone Derivatives

IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3-phenyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]acetamide)
  • Structural Differences: The thieno[3,2-d]pyrimidinone core is retained, but IWP2 substitutes the propyl group with a phenyl ring and replaces the ethoxyphenyl with a benzothiazolyl group.
  • This highlights how aromatic substituents (phenyl vs. propyl) can modulate specificity toward signaling pathways.
Compound 266 (N-(4-(5-(4-fluorophenyl)-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide)
  • Structural Differences: A fluorophenyl-imidazole-pyridine chain replaces the ethoxyphenyl group, and the thieno[3,2-d]pyrimidinone core has a phenyl substituent.
  • Functional Impact : The fluorophenyl group enhances binding affinity to kinases like CK1δ, demonstrating how halogenation can improve target engagement .

Acetamide Substituent Variations

EN300-266676 (2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylpyrazol-5-yl)acetamide)
  • Structural Differences: The ethoxyphenyl is replaced with a 3-methylpyrazolyl group, and the thieno[3,2-d]pyrimidinone core has a chlorophenyl substituent.
ZINC2719758 (2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide)
  • Structural Differences : A trifluoromethoxyphenyl group replaces the ethoxyphenyl, and the core has a methylphenyl substituent.
  • Functional Impact : The trifluoromethoxy group introduces strong electron-withdrawing effects, which could enhance metabolic stability and receptor binding .

Tautomeric and Conformational Behavior

N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A)

  • Structural Differences: Replaces the thieno[3,2-d]pyrimidinone with a thiazolidinone ring.
  • Functional Impact: Exists as a 1:1 tautomeric mixture, which may complicate pharmacokinetic profiles compared to the rigid thieno[3,2-d]pyrimidinone scaffold .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Reported Activity
Target Compound ~422* Thieno[3,2-d]pyrimidinone 3-propyl, 4-ethoxyphenyl Not explicitly reported
IWP2 ~428 Thieno[3,2-d]pyrimidinone 3-phenyl, benzothiazolyl WNT secretion inhibitor
ZINC2719758 ~473 Thieno[3,2-d]pyrimidinone 3-methylphenyl, trifluoromethoxyphenyl Potential kinase modulation
EN300-266676 ~379 Thieno[3,2-d]pyrimidinone 3-chlorophenyl, 3-methylpyrazolyl Unknown
3c-I/3c-A ~379 Thiazolidinone 4-ethoxyphenyl, phenylimino Tautomer-dependent activity

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.